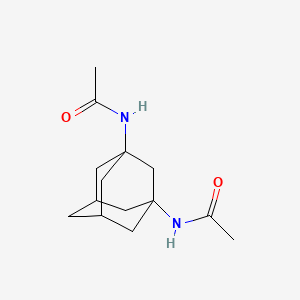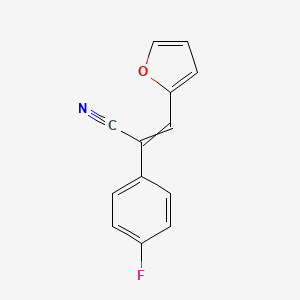![molecular formula C18H21ClN2 B1596922 1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine CAS No. 24342-60-7](/img/structure/B1596922.png)
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine
Overview
Description
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine is a chemical compound with the molecular formula C18H21ClN2 and a molecular weight of 300.83 g/mol . It belongs to the class of diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group and a phenylmethyl group attached to the diazepine ring .
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine typically involves the reaction of 4-chlorobenzyl chloride with hexahydro-1H-1,4-diazepine in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways . The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with GABA receptors and other neurotransmitter systems .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine can be compared with other similar compounds such as:
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-4-methyl-1H-1,4-diazepine: This compound has a similar structure but with an additional methyl group, which may influence its chemical and biological properties.
1-[(4-Chlorophenyl)phenylmethyl]-1,4-diazepane: This compound lacks the hexahydro ring, which may affect its stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hexahydro ring, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c19-17-9-7-16(8-10-17)18(15-5-2-1-3-6-15)21-13-4-11-20-12-14-21/h1-3,5-10,18,20H,4,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTYMEIZBKIWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376377 | |
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24342-60-7 | |
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1596839.png)





![2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone](/img/structure/B1596850.png)


![4-[2-(4-Nitrophenyl)ethyl]morpholine](/img/structure/B1596853.png)




